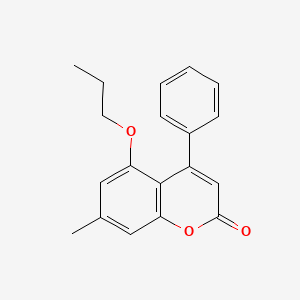

7-Methyl-4-phenyl-5-propoxy-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

7-methyl-4-phenyl-5-propoxychromen-2-one |

InChI |

InChI=1S/C19H18O3/c1-3-9-21-16-10-13(2)11-17-19(16)15(12-18(20)22-17)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3 |

InChI Key |

GPLFVIIVNMYSGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 4 Phenyl 5 Propoxy Chromen 2 One and Analogous Chromen 2 One Derivatives

Classical and Contemporary Approaches to Chromen-2-one Core Synthesis

The foundational methods for synthesizing the chromen-2-one core have been refined over the years to improve yields, reduce reaction times, and expand the scope of accessible derivatives.

Pechmann Condensation and its Optimized Protocols for Chromen-2-one Formation

The Pechmann condensation, first reported in 1883, is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. samipubco.comwikipedia.org The reaction mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org

A variety of acid catalysts are employed in this reaction, including both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, and heterogeneous catalysts such as Nafion resin/silica composites and cation-exchange resins. samipubco.comresearchgate.net The versatility of the Pechmann reaction allows for the use of a wide range of substituted phenols and β-ketoesters, making it a straightforward method for preparing a diverse array of coumarin derivatives. researchgate.netmdpi.com

Optimization of the Pechmann condensation has been a key area of research to overcome some of its limitations, such as harsh reaction conditions and the use of hazardous acids. amazonaws.com For instance, the use of solid acid catalysts offers advantages like easier product work-up and catalyst recyclability. organic-chemistry.org Mechanochemical approaches, utilizing high-speed ball milling, have also been developed to promote the Pechmann condensation under solvent-free conditions, offering a greener alternative to traditional methods. amazonaws.comrsc.org

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Concentrated H₂SO₄ | Harsh | High yield for some substrates | Corrosive, waste generation |

| Trifluoroacetic acid | Milder than H₂SO₄ | Good yields | Expensive, volatile |

| Amberlyst-15 | Solvent-free, microwave | Reusable, green | Lower activity for some substrates |

| InCl₃ | Ball milling, solvent-free | Mild, short reaction time | Catalyst cost |

| Deep Eutectic Solvents | Mild heating | Biodegradable, reusable | May require specific substrate solubility |

Knoevenagel Condensation and Cyclization Reactions in Chromen-2-one Synthesis

The Knoevenagel condensation is another cornerstone in the synthesis of coumarins. This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst like piperidine or pyridine. nih.govdoaj.org The initial condensation is followed by an intramolecular cyclization to form the chromen-2-one ring system. researchgate.net

This method is particularly useful for synthesizing 3-substituted coumarins. nih.gov The reaction conditions can be tuned by varying the catalyst, solvent, and temperature to optimize the yield and purity of the desired product. researchgate.net For example, ionic liquids have been successfully used as both the solvent and catalyst in the Knoevenagel condensation, facilitating a simpler work-up and enabling catalyst recycling. nih.gov The use of ultrasound irradiation has also been shown to accelerate the reaction and improve yields. nih.gov

Advanced and Green Synthetic Strategies for Substituted Chromen-2-ones

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally benign methods for the synthesis of substituted chromen-2-ones. These advanced strategies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Multicomponent Reaction Protocols for Chromen-2-one Libraries

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry for the rapid and efficient generation of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov MCRs are highly convergent and atom-economical, making them ideal for the creation of diverse molecular libraries for applications such as drug discovery. taylorfrancis.comrug.nl

Several MCRs have been developed for the synthesis of chromen-2-one derivatives. These one-pot reactions often combine elements of other named reactions, such as the Knoevenagel condensation, to assemble the coumarin scaffold with various substituents in a highly efficient manner. nih.govresearchgate.net The ability to vary the starting components allows for the generation of a wide array of structurally diverse chromen-2-ones, facilitating the exploration of their chemical and biological properties. researchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has gained widespread acceptance as a method to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govscialert.net This technique has been successfully applied to various methods of coumarin synthesis, including the Pechmann and Knoevenagel condensations. nih.govic.ac.uk

Under microwave irradiation, reactions can often be conducted under solvent-free conditions, further enhancing their green credentials. nih.gov For example, the Pechmann condensation of phenols with β-ketoesters can be efficiently carried out using a solid acid catalyst like Amberlyst-15 under microwave irradiation without any solvent. nih.gov Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds proceeds rapidly and in high yields under solvent-free microwave conditions. ic.ac.ukkjscollege.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Pechmann Condensation | Hours, often with strong acids | Minutes, often solvent-free with solid catalysts nih.gov |

| Knoevenagel Condensation | Hours, reflux in organic solvents | Minutes, solvent-free ic.ac.ukkjscollege.com |

| Multicomponent Reactions | Can be slow and require harsh conditions | Faster, cleaner, and often higher yielding nih.govresearchgate.net |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. These approaches aim to eliminate the need for potentially toxic catalysts and volatile organic solvents, thereby reducing the environmental impact of chemical synthesis. organic-chemistry.org

Solvent-free Pechmann and Knoevenagel condensations have been successfully achieved by grinding the reactants together, sometimes with a solid catalyst, and heating the mixture. organic-chemistry.org In some cases, the reactions can proceed efficiently at room temperature. rsc.org For instance, the Knoevenagel condensation of salicylaldehydes and β-keto esters can be carried out under solvent-free conditions using a solid base catalyst, leading to high yields of coumarin derivatives with a simple work-up procedure. organic-chemistry.org Similarly, solvent-free Pechmann reactions have been developed using recyclable solid acid catalysts. These methods not only minimize waste but also simplify the purification of the final products. organic-chemistry.org

Strategic Introduction of Specific Substituents to the Chromen-2-one Nucleus

The synthesis of specifically substituted chromen-2-one (coumarin) derivatives, such as 7-Methyl-4-phenyl-5-propoxy-chromen-2-one, is a multi-step process requiring strategic introduction of each substituent onto the core heterocyclic structure. The synthetic approach is often designed to build the molecule by first constructing a coumarin nucleus with key functional groups that can be subsequently modified. A common and effective strategy involves the Pechmann condensation to form the coumarin ring, followed by functionalization of hydroxyl groups via etherification.

A logical synthetic pathway for the target compound would begin with the formation of a 7-methyl-4-phenyl-5-hydroxy-chromen-2-one intermediate. This precursor correctly places the methyl and phenyl groups, leaving a hydroxyl group at the C-5 position ready for propoxylation.

Chemical Transformations for Methylation at C-7 Position

The introduction of a methyl group at the C-7 position of the coumarin nucleus is typically achieved by selecting a starting phenol that already contains the desired methyl substituent in the correct orientation. For the synthesis of 7-methyl-substituted coumarins, 5-methylresorcinol (orcinol) is an ideal precursor.

In the context of the Pechmann condensation, the two hydroxyl groups of the resorcinol derivative direct the cyclization, and the pre-existing methyl group remains at what will become the C-7 position of the final coumarin product. This approach is highly efficient as it avoids a separate methylation step on the coumarin ring, which could potentially lead to a mixture of products or require protecting groups. The reaction of 5-methylresorcinol with a suitable β-ketoester under acidic conditions directly yields the 7-methylcoumarin scaffold.

Synthetic Routes for Phenyl Group Installation at C-4 Position

The installation of a phenyl group at the C-4 position is most commonly accomplished using the Pechmann condensation, a versatile and widely used method for coumarin synthesis from simple starting materials. wikipedia.orgnih.govarkat-usa.orgjetir.org This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.orgorganic-chemistry.org To introduce a phenyl substituent at the C-4 position, ethyl benzoylacetate is the β-ketoester of choice.

The mechanism proceeds via an initial acid-catalyzed transesterification between the phenol (e.g., 5-methylresorcinol) and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent cyclization. A final dehydration step yields the aromatic 4-phenylcoumarin (B95950) ring system. wikipedia.org Various acidic catalysts can be employed, ranging from strong Brønsted acids like concentrated sulfuric acid to Lewis acids such as aluminum chloride or bismuth(III) chloride, often under solvent-free conditions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Pechmann Condensation

| Catalyst | Conditions | Reference |

|---|---|---|

| Concentrated H₂SO₄ | Low temperature (0-10 °C) to room temp | jetir.orgslideshare.netyoutube.com |

| Sulfamic Acid | Solvent-free, 10 mol % catalyst | arkat-usa.org |

| Bismuth(III) Chloride (BiCl₃) | Solvent-free, 75 °C | organic-chemistry.org |

| Ti(IV)-doped ZnO | Heterogeneous catalyst, 110 °C, solvent-free | nih.gov |

| Polyaniline-sulfate | Toluene, reflux | google.com |

By reacting 5-methylresorcinol with ethyl benzoylacetate, the key intermediate, 7-methyl-4-phenyl-5-hydroxy-chromen-2-one , can be synthesized in a single step.

Propoxylation and Related Alkoxy Chain Incorporation at C-5 Position

With the 7-methyl-4-phenyl-5-hydroxy-chromen-2-one intermediate in hand, the final step is the introduction of the propoxy group at the C-5 position. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the C-5 hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile.

The resulting phenoxide is subsequently reacted with a propylating agent, such as 1-bromopropane or propyl iodide. The phenoxide displaces the halide in an SN2 reaction to form the desired ether linkage. Common bases used for this transformation include potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo(11)undec-7-ene (DBU) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov This method is highly effective for the O-alkylation of hydroxylated coumarins.

Reaction Scheme:

Step 1 (Deprotonation): 7-methyl-4-phenyl-5-hydroxy-chromen-2-one + K₂CO₃ → Potassium 7-methyl-4-phenyl-chromen-2-on-5-oxide

Step 2 (Nucleophilic Attack): Potassium 7-methyl-4-phenyl-chromen-2-on-5-oxide + CH₃CH₂CH₂Br → this compound + KBr

This selective alkylation of the C-5 hydroxyl group completes the synthesis of the target molecule.

Purification and Spectroscopic Characterization Techniques for Synthesized Compounds

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose. The initial crude solid is often collected by filtration and washed with water or another solvent in which the product is insoluble. slideshare.netchemmethod.com

Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, which yields the compound in a crystalline, highly pure form. slideshare.net For more challenging separations or to ensure high purity, column chromatography using silica gel is a common method. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC). chemmethod.com

Once purified, the structure of the synthesized this compound is confirmed using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the key functional groups. The spectrum would be expected to show a strong absorption band characteristic of the lactone carbonyl (C=O) group, typically around 1700-1740 cm⁻¹, and bands corresponding to C-O-C ether linkages and C=C bonds within the aromatic and pyrone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. shd.org.rsuobasrah.edu.iq

¹H-NMR: The proton NMR spectrum would provide definitive information about the arrangement of protons. Expected signals include a singlet for the C-7 methyl group, multiplets for the phenyl group protons, a characteristic singlet for the C-3 vinylic proton, and signals for the propoxy chain (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂). The aromatic protons on the coumarin ring at the C-6 and C-8 positions would appear as distinct doublets.

¹³C-NMR: The carbon NMR spectrum confirms the carbon skeleton. It would show distinct signals for the lactone carbonyl carbon (C-2), quaternary carbons (C-4, C-5, C-7, C-8a, and the phenyl C-1'), and all other CH, CH₂, and CH₃ carbons in the molecule. ceon.rsyoutube.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. ceon.rs

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Signal |

|---|---|---|

| ¹H-NMR | C-7 Methyl (CH₃) | Singlet, ~2.4 ppm |

| C-3 Vinylic Proton (H) | Singlet, ~6.1 ppm | |

| Propoxy (O-CH₂-CH₂-CH₃) | Triplet (~4.0 ppm), Multiplet (~1.9 ppm), Triplet (~1.1 ppm) | |

| C-6, C-8 Aromatic (H) | Doublets, ~6.8-7.0 ppm | |

| C-4 Phenyl (C₆H₅) | Multiplets, ~7.3-7.6 ppm | |

| ¹³C-NMR | Lactone Carbonyl (C=O) | ~160-162 ppm |

| Quaternary Carbons (C-O, C-C) | ~100-160 ppm | |

| Phenyl Carbons | ~125-135 ppm | |

| Propoxy Carbons | ~70 ppm (O-CH₂), ~22 ppm (-CH₂-), ~10 ppm (-CH₃) | |

| Methyl Carbon (C-7) | ~18-22 ppm | |

| IR | Lactone Carbonyl (C=O) | ~1720 cm⁻¹ (strong) |

| C-O-C Stretch | ~1260 cm⁻¹ and ~1050 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1500 cm⁻¹ |

Structure Activity Relationship Sar Studies of Chromen 2 One Derivatives with Particular Emphasis on Substituent Effects Relevant to 7 Methyl 4 Phenyl 5 Propoxy Chromen 2 One

Influence of C-7 Methyl Substitution on Chromen-2-one Biological Profiles

The substitution pattern on the benzopyranone nucleus of the chromen-2-one scaffold is a key determinant of its biological activity. The presence of a methyl group at the C-7 position, as seen in 7-Methyl-4-phenyl-5-propoxy-chromen-2-one, significantly influences the compound's physicochemical properties and, consequently, its biological interactions.

Methyl groups are known to enhance the lipophilicity of a molecule. This increased lipophilicity can improve the compound's ability to permeate biological membranes, a critical factor for reaching intracellular targets. Furthermore, methyl substitution can enhance metabolic stability compared to more polar substituents like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups. For instance, the precursor for many C-7 substituted coumarins, 7-hydroxy-4-methyl-2H-chromen-2-one, serves as a common starting point for synthesizing derivatives with varied biological activities through reactions targeting the hydroxyl group. nih.gov

In a study on 5- and 7-hydroxycoumarin derivatives as serotonin (B10506) receptor antagonists, various substitutions were made on the hydroxyl groups at these positions. The nature of the substituent, its length, and its placement were shown to be critical for receptor affinity and intrinsic activity, highlighting the importance of the C-7 position in modulating biological responses. mdpi.com While this study focused on larger ether-linked moieties rather than a simple methyl group, it underscores the sensitivity of the C-7 position to substitution in dictating the pharmacological profile.

The table below summarizes the effect of C-7 substitution on the biological activity of chromen-2-one derivatives.

| Compound/Derivative | Substituent at C-7 | Observed Biological Effect | Reference |

| 4,5,7-trimethyl derivatives | Methyl | Enhanced lipophilicity and metabolic stability. | |

| 7-hydroxy-4-methyl-2H-chromen-2-one | Hydroxyl | Common precursor for various biologically active derivatives. | nih.gov |

| 7-alkoxy-coumarin derivatives | Alkoxy chains | Modulates affinity for serotonin receptors. | mdpi.com |

Effects of C-4 Phenyl Substitution on Molecular Interactions and Bioactivity

The C-4 position of the chromen-2-one ring is a frequent site for substitution, and the introduction of a phenyl group at this position has been shown to be a critical determinant of bioactivity in many derivatives. A phenyl group at C-4 introduces a bulky, hydrophobic, and neutral-charged moiety that can engage in various non-covalent interactions with biological targets. nih.govresearchgate.net

Quantitative structure-activity relationship (3D-QSAR) analyses have revealed that a hydrophobic group, such as a phenyl ring, at the C-4 position is an important feature for the inhibition of P-glycoprotein, a multidrug transporter. nih.govresearchgate.net This suggests that the phenyl group contributes favorably to the binding of the molecule within the protein's active site.

The biological effects of 4-phenyl substituted chromen-2-ones are diverse. For example, a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. nih.gov Several of these compounds exhibited significant anticancer activity, with one derivative showing an IC50 value of 2.63 µM against AGS cells. nih.gov This indicates that the 4-phenyl-chromen-2-one scaffold can serve as a potent template for developing anticancer agents.

Furthermore, studies on 2-phenyl-4H-chromen-4-one (flavone) derivatives have shown that substituents on the C-4 phenyl ring are important for cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov The orientation of a substituent on this phenyl ring within the COX-2 secondary pocket was found to be crucial for potent inhibition. nih.gov

The table below presents examples of 4-phenyl substituted chromen-2-ones and their associated bioactivities.

| Compound/Derivative | Substitution at C-4 | Biological Activity | Reference |

| General 4-phenylcoumarins | Phenyl | Inhibition of P-glycoprotein. | nih.govresearchgate.net |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Phenyl | Cytotoxic against AGS cancer cells (IC50 = 2.63 µM). | nih.gov |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 4-(methylsulfonyl)phenyl | Potent and selective COX-2 inhibitor (IC50 = 0.07 µM). | nih.gov |

Role of C-5 Propoxy Substitution and Alkoxy Chains in Modulating Activity

The C-5 position of the chromen-2-one core is another strategic point for substitution that can significantly modulate biological activity. While direct studies on a C-5 propoxy group are limited in the available literature, research on related C-5 alkoxy and aryloxy substituents provides valuable insights into the potential role of a propoxy chain.

The introduction of an alkoxy chain at the C-5 position can influence the molecule's interaction with specific biological targets. For instance, in a study of chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein ABCG2, a 5-(4-bromobenzyloxy) substituent was found to be important for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity. nih.gov This highlights the significance of a larger, flexible substituent at the C-5 position for potent inhibitory activity.

Research on 5- and 7-hydroxycoumarin derivatives as serotonin receptor ligands involved the synthesis of compounds with various arylpiperazinylalkoxy side chains at the C-5 position. mdpi.com The length of the alkoxyl chain (from two to six carbon atoms) was found to be a critical factor influencing the affinity for 5-HT1A and 5-HT2A receptors. This demonstrates that the length and flexibility of an alkoxy chain at C-5 can be fine-tuned to achieve desired pharmacological effects.

The table below illustrates the impact of C-5 substitution with alkoxy-type chains on biological activity.

| Compound/Derivative | Substituent at C-5 | Observed Biological Effect | Reference |

| 5-(4-bromobenzyloxy)-chromone derivative | 4-bromobenzyloxy | Important for inhibition of ABCG2. | nih.gov |

| 5-arylpiperazinylalkoxy-coumarin derivatives | Arylpiperazinylalkoxy chains | Affinity for serotonin receptors is dependent on chain length. | mdpi.com |

Positional Isomerism and Stereochemical Considerations in Chromen-2-one SAR

Positional isomerism, which involves the same functional groups or substituents at different positions on a parent structure, plays a crucial role in the structure-activity relationships of chromen-2-one derivatives. youtube.comwikipedia.orgyoutube.com The biological activity of a substituted chromen-2-one can be dramatically altered simply by moving a substituent from one position to another.

For example, in a study of coumarin (B35378) derivatives as Mcl-1 inhibitors, the position of a hydroxyl group on the coumarin scaffold significantly impacted inhibitory activity. nih.gov A hydroxyl group at the C-6 position caused a six-fold decrease in activity, while a C-7 hydroxyl substituent had little effect on inhibition potency. nih.gov Similarly, in the investigation of chroman-4-one derivatives as SIRT2 inhibitors, it was found that a substituent at the C-6 position was more important for activity than one at the C-8 position. acs.org

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. While the core chromen-2-one ring is planar, the introduction of chiral centers, for instance in the substituents, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. In the case of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, the different stereoisomers showed distinct modulatory effects on the sigma-1 receptor, demonstrating the importance of stereochemistry in molecular recognition by a biological target. ebi.ac.uk For this compound, while the core is achiral, the spatial arrangement of the phenyl and propoxy groups relative to the chromen-2-one plane could influence its interaction with target sites.

The table below provides examples illustrating the importance of positional isomerism in chromen-2-one derivatives.

| Isomer Comparison | Positional Difference | Impact on Bioactivity | Reference |

| 6-hydroxycoumarin vs. 7-hydroxycoumarin | Position of hydroxyl group | C-6 OH decreases Mcl-1 inhibition; C-7 OH has little effect. | nih.gov |

| C-6 vs. C-8 substituted chroman-4-ones | Position of substituent | C-6 substitution is more critical for SIRT2 inhibition than C-8. | acs.org |

General Electronic and Steric Factors Governing Structure-Activity Relationships in Chromen-2-ones

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron distribution within the chromen-2-one ring system. This, in turn, affects the molecule's ability to participate in various interactions, such as hydrogen bonding and electrostatic interactions. For instance, in the context of Mcl-1 inhibitors, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced inhibitory capacity. nih.gov Conversely, studies on chroman-4-one based SIRT2 inhibitors revealed that electron-rich compounds were generally less potent. acs.org In the synthesis of 6-arylaminoflavones, anilines with electron-donating groups resulted in better reaction yields, while electron-withdrawing groups on the B-ring were associated with increased cytotoxicity. mdpi.com

Steric Effects: The size and shape of substituents (steric factors) are critical for determining how well a molecule fits into the binding site of a biological target. Bulky groups can either enhance binding by occupying a large pocket or diminish activity through steric hindrance, preventing optimal alignment. acs.org For example, in a series of SIRT2 inhibitors, branching of an alkyl chain near the chroman-4-one ring or the introduction of a bulky phenyl group directly connected to the ring system decreased inhibitory activity, indicating a space limitation for substituents. acs.org A 3D-QSAR analysis of P-glycoprotein inhibitors highlighted that a favorable steric volume at specific positions (C5-C6 or C7-C8) was beneficial for activity. nih.govresearchgate.net

The table below summarizes key electronic and steric considerations in the SAR of chromen-2-ones.

| Factor | Observation | Example Class | Reference |

| Electronic | Electron-withdrawing groups at C-4 can enhance activity. | Mcl-1 inhibitors | nih.gov |

| Electronic | Electron-donating groups on the B-ring can decrease cytotoxicity. | 6-arylaminoflavones | mdpi.com |

| Steric | Bulky groups directly on the chromone ring can diminish activity. | SIRT2 inhibitors | acs.org |

| Steric | Favorable steric volume at C5-C8 positions can be beneficial. | P-glycoprotein inhibitors | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Applications in the Research of Chromen 2 One Derivatives

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of chromen-2-one derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For chromen-2-one derivatives, DFT calculations are employed to determine the most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state. This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic properties are also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated to determine the HOMO-LUMO energy gap (ΔE). This energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. These theoretical calculations have been successfully applied to various coumarin (B35378) derivatives to understand their structural and electronic characteristics. For 7-Methyl-4-phenyl-5-propoxy-chromen-2-one, such calculations would reveal how the specific arrangement of the methyl, phenyl, and propoxy groups influences the electronic distribution across the coumarin scaffold.

| Descriptor | Significance | Typical Application |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. | Correlated with ionization potential and reactivity towards electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. | Correlated with electron affinity and reactivity towards nucleophiles. |

| ΔE (HOMO-LUMO Energy Gap) | A measure of molecular stability and reactivity. | Lower values suggest higher reactivity and potential for biological activity. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with biological targets. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted on the electron density surface, which helps to visualize the charge distribution and identify regions that are rich or deficient in electrons. The red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack. For this compound, the MEP surface would highlight the electrophilic and nucleophilic centers, providing clues about its intermolecular interactions.

Fukui functions are another set of reactivity descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. By analyzing the change in electron density as an electron is added to or removed from the molecule, Fukui functions can quantify the reactivity of individual atoms, complementing the qualitative picture provided by the MEP surface.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in structure-based drug design for evaluating the binding potential of compounds like this compound against various biological targets.

The primary goal of molecular docking is to simulate the molecular recognition process and predict the binding conformation of a ligand within the active site of a target protein. Docking algorithms generate numerous possible binding poses and use a scoring function to estimate the binding affinity for each pose. This score, often expressed as a negative value (e.g., in kcal/mol), represents the free energy of binding; a more negative score typically indicates a stronger and more stable interaction. In studies involving similar coumarin derivatives, docking has been used to predict their binding affinity to enzymes such as phosphodiesterase-4 (PDE4), cytochrome P450, and lipoxygenase (LOX).

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the target's binding pocket that interact with the ligand. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.

| Interaction Type | Description | Example Involving a Chromen-2-one Derivative |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom. | The carbonyl oxygen of the chromen-2-one core acting as a hydrogen bond acceptor with an amino acid residue like Gln or Asn. |

| Hydrophobic Interaction | The tendency of nonpolar groups (e.g., phenyl, methyl) to cluster together in an aqueous environment. | The phenyl ring at the 4-position interacting with hydrophobic residues like Leu, Val, or Phe in the binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the chromen-2-one scaffold stacking with the aromatic ring of a Phe, Tyr, or Trp residue. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and various atoms of the protein's active site. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility and conformational changes of the ligand-protein complex.

By simulating the complex in a realistic environment (e.g., in water), MD can be used to assess the stability of the binding pose predicted by docking. The simulation can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. Furthermore, MD simulations can highlight the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds over the simulation period. This level of detail is crucial for a comprehensive understanding of the binding event and for validating the results obtained from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules, QSAR models can predict the activity of novel compounds, thus prioritizing synthetic efforts and reducing the need for extensive experimental screening.

The development of a predictive QSAR model for a class of compounds such as chromen-2-one derivatives involves a systematic workflow. Initially, a dataset of molecules with known biological activities is compiled. For these molecules, a wide range of molecular descriptors, which are numerical representations of their structural and physicochemical properties, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical QSAR model for the anticancer activity of a series of chromen-2-one derivatives, including our target compound This compound , might take the following form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and β values are the coefficients for each descriptor.

The predictive power and robustness of the developed QSAR model are rigorously evaluated using various statistical metrics. Key parameters include the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors, and the cross-validated R² (Q²), which assesses the model's predictive ability on new data. A high value for both R² and Q² is indicative of a reliable and predictive QSAR model.

To illustrate, a QSAR study on a series of coumarin derivatives against a breast cancer cell line (MCF-7) yielded a model with the following statistical parameters, demonstrating its predictive capability sdiarticle3.com:

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.904 |

| S (Standard Deviation) | 0.102 |

| F (Fischer Test Coefficient) | 18.779 |

| Q² (Cross-validated R²) | 0.894 |

This table demonstrates the statistical validity of a QSAR model developed for a series of coumarin derivatives.

A crucial outcome of QSAR modeling is the identification of the key physicochemical descriptors that significantly influence the biological activity of the compounds. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired activity.

For chromen-2-one derivatives, various physicochemical descriptors have been found to be important for their biological efficacy. These often include:

Electronic Properties: Descriptors such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in electronic interactions with biological targets. For example, a study on coumarin derivatives' anticancer activity identified the dipole moment and the energetic gap as significant descriptors sdiarticle3.com.

Lipophilicity: Often quantified by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for a drug's ability to cross cell membranes.

Steric and Shape Properties: Molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule, which are critical for its binding to a specific receptor pocket.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a key factor in the specific interactions a molecule can form with its biological target.

The following table presents a hypothetical QSAR equation for the anticancer activity of a series of coumarin derivatives, highlighting the contribution of various physicochemical descriptors sdiarticle3.com:

pIC₅₀ = 31.79 - 0.27µD - 1.09∆E - 17.14d(C-C) – 0.30D(O=C-C-H)

| Descriptor | Coefficient | Interpretation |

| µD (Dipole Moment) | -0.27 | A lower dipole moment may be favorable for activity. |

| ∆E (Energetic Gap) | -1.09 | A smaller energy gap might enhance reactivity. |

| d(C-C) (Bond Distance) | -17.14 | Specific bond lengths can influence the overall conformation and binding. |

| D(O=C-C-H) (Dihedral Angle) | -0.30 | The planarity of certain molecular fragments can be important for activity. |

This table illustrates how a QSAR equation can provide insights into the structure-activity relationship of a series of compounds.

Virtual Screening Methodologies for the Discovery of Novel Chromen-2-one Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

The process of virtual screening for the discovery of novel chromen-2-one scaffolds typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the biological target of interest is obtained, usually from a protein data bank. This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial library or a custom-designed library of chromen-2-one derivatives. The three-dimensional structures of these compounds are generated and optimized.

Molecular Docking: Each compound in the library is "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and estimate the binding affinity, typically expressed as a docking score or binding energy.

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits." These hits are then further evaluated based on other criteria such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For instance, a virtual screening campaign could be initiated to identify novel inhibitors of a specific kinase, using a library of chromen-2-one derivatives. The docking scores would provide a rank-ordering of the compounds based on their predicted binding affinity. The following table provides a hypothetical example of the results from such a virtual screening study:

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Interactions |

| This compound | -8.5 | Hydrogen bond with Ser152, Pi-pi stacking with Phe208 |

| Derivative A | -9.2 | Hydrogen bond with Lys88, Hydrophobic interactions |

| Derivative B | -7.8 | Hydrogen bond with Asp145 |

| Derivative C | -9.5 | Multiple hydrogen bonds, Pi-cation interaction |

This table showcases how virtual screening can be used to prioritize compounds for further experimental testing based on their predicted binding affinity and interaction patterns.

By leveraging these powerful computational techniques, researchers can efficiently explore the vast chemical space of chromen-2-one derivatives, leading to the discovery of novel and potent therapeutic agents.

Future Research Directions and Opportunities for 7 Methyl 4 Phenyl 5 Propoxy Chromen 2 One and Its Analogues

Exploration of Novel and Efficient Synthetic Pathways for Complex Chromen-2-one Derivatives

The development of novel and efficient synthetic strategies is paramount for accessing structurally diverse chromen-2-one derivatives, which are crucial for extensive biological evaluation. Traditional methods for synthesizing the coumarin (B35378) scaffold, such as the Pechmann condensation, continue to be refined for improved yields and greener reaction conditions. For instance, the use of catalysts like Amberlyst-15 in solvent-free conditions has been shown to produce high yields of 7-hydroxy-4-methylcoumarin. researchgate.net

Future synthetic endeavors should focus on:

Microwave-assisted synthesis: This technique has been successfully employed to reduce reaction times significantly, for example, in the synthesis of certain chromene derivatives where reaction times were reduced from hours to minutes. mdpi.com

Multi-component reactions (MCRs): MCRs offer a streamlined approach to generating molecular complexity in a single step. The development of novel MCRs could lead to the rapid synthesis of diverse libraries of chromen-2-one analogues. sathyabama.ac.in

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been utilized to link chromen-2-one moieties to other pharmacophores, such as triazoles, resulting in potent cytotoxic agents. nih.gov This approach can be expanded to create novel hybrid molecules with unique biological activities.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reproducibility for the synthesis of chromen-2-one derivatives.

A summary of synthetic methods for chromen-2-one derivatives is presented in the table below.

| Synthetic Method | Key Features | Example Application | Reference |

| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) and a β-ketoester. | Synthesis of 7-hydroxy-4-methyl coumarin. | researchgate.net |

| Microwave-assisted Synthesis | Rapid heating, reduced reaction times. | Synthesis of novel chromene derivatives. | mdpi.com |

| Click Chemistry | Efficient and specific ligation of molecular fragments. | Synthesis of 7-hydroxy-4-phenylchromen-2-one-linked triazoles. | nih.gov |

| Multi-component Reactions | Formation of complex molecules in a single step. | Synthesis of dihydropyrano[2,3-c]pyrazoles containing a coumarin moiety. | sathyabama.ac.in |

Advanced SAR Elucidation and Rational Design for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the rational design of more potent and selective drug candidates. For chromen-2-one derivatives, SAR studies have revealed key structural features that govern their activity.

For instance, in a series of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the nature and position of substituents on both the coumarin ring and the 3-phenyl ring were found to be critical for inhibitory potency and selectivity. frontiersin.org Similarly, for coumarin derivatives acting as Mcl-1 inhibitors, the presence of a catechol group was identified as a key constituent for activity, with methylation of this group leading to a significant reduction in inhibitory potential. nih.gov

Future research in this area should involve:

Systematic modification of substituents: A thorough exploration of the effects of varying substituents at the C4, C5, and C7 positions of the 7-Methyl-4-phenyl-5-propoxy-chromen-2-one scaffold is necessary. This includes modulating electronic properties, steric bulk, and hydrogen bonding capacity.

High-throughput screening: Screening large, diverse libraries of analogues against various biological targets will accelerate the identification of lead compounds.

3D-QSAR and Pharmacophore Modeling: The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore models can provide predictive tools for designing new analogues with enhanced activity.

The following table summarizes key SAR findings for chromen-2-one derivatives.

| Compound Class | Key SAR Findings | Biological Target | Reference |

| 3-Phenylcoumarins | Substituents on the phenyl ring and coumarin nucleus influence potency and selectivity. | Monoamine Oxidase B (MAO-B) | frontiersin.org |

| 6,7-Dihydroxycoumarins | A catechol group is crucial for inhibitory activity. | Mcl-1 | nih.gov |

| 7-Hydroxy-4-phenylchromen-2-one-linked triazoles | The 1,2,4-triazole (B32235) derivatives showed stronger antitumor activity than 1,2,3-triazole derivatives. | Cancer Cell Lines | nih.gov |

Investigation of Undiscovered Biological Targets and Deeper Mechanistic Insights

The chromen-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While activities such as anticancer, antimicrobial, and MAO inhibition are well-documented for various coumarin derivatives, the full therapeutic potential of this compound and its analogues remains to be explored. nih.govnih.govnih.gov

Future investigations should aim to:

Target Identification Studies: Employing techniques like chemical proteomics and affinity-based probes to identify novel protein targets for this class of compounds.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to uncover unexpected biological activities and therapeutic applications.

Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies are crucial to understand the mode of action at the molecular level. For example, flow cytometry has been used to demonstrate that certain 7-hydroxy-4-phenylchromen-2-one derivatives induce apoptosis and cell cycle arrest in cancer cells. nih.gov

The diverse biological activities of chromen-2-one derivatives are highlighted in the table below.

| Biological Activity | Example Compound Class | Potential Therapeutic Area | Reference |

| Anticancer | 7-Hydroxy-4-phenylchromen-2-one-linked triazoles | Oncology | nih.gov |

| Monoamine Oxidase (MAO) Inhibition | 3-((E)-3-(2-((E)-styryl)phenyl)acryloyl)-2H-chromen-2-one derivatives | Neurodegenerative Diseases | nih.gov |

| Antifungal | 1H-1,2,4-triazole functionalized chromenols | Infectious Diseases | nih.gov |

| Carbonic Anhydrase Inhibition | 2H-chromene and 7H-furo-chromene derivatives | Oncology | tandfonline.com |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods is a powerful strategy for accelerating the drug discovery process. Molecular docking, molecular dynamics simulations, and in silico ADME (absorption, distribution, metabolism, and excretion) predictions can provide valuable insights and guide the design of new compounds.

Molecular docking studies have been used to predict the binding modes of chromenol derivatives with fungal enzymes, suggesting that the inhibition of CYP51 is a putative mechanism of their antifungal activity. nih.gov In another study, docking was used to investigate the binding of piperazine-containing chromen-2-one derivatives to oxidoreductase, correlating well with their observed antimicrobial activity. researchgate.net

Future research should focus on:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design novel inhibitors with high affinity and selectivity.

Virtual Screening: Employing computational methods to screen large virtual libraries of compounds against specific targets, prioritizing a smaller, more manageable set for synthesis and experimental testing.

Predictive Modeling: Developing robust computational models to predict the biological activity, pharmacokinetic properties, and potential toxicity of new chromen-2-one derivatives. A preliminary computational study has suggested that certain 2H-chromene and 7H-furo-chromene derivatives might possess good drug-like profiles. tandfonline.com

The integration of these approaches will undoubtedly pave the way for the discovery of novel this compound analogues with optimized therapeutic properties.

Q & A

Q. What are the established synthetic routes for 7-Methyl-4-phenyl-5-propoxy-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot synthesis method using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) has been validated for analogous chromenones . Key optimization parameters include:

- Catalyst loading : 10–20 mol% FeCl₃ for efficient cyclization.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve yield compared to non-polar alternatives.

- Temperature : Reactions typically proceed at 60–80°C under reflux.

Table 1 : Optimization Variables for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| FeCl₃ (mol%) | 10–20 | Increases yield by 15–20% |

| Solvent | THF | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Minimizes side reactions |

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : X-ray crystallography with SHELXL refinement is standard for chromenones . Key steps:

Data collection : Use high-resolution (≤ 0.8 Å) single-crystal diffraction.

Disorder handling : Refine partial occupancies for disordered atoms (e.g., chlorine/hydrogen in ) using constraints.

Stabilization analysis : Identify intramolecular interactions (C–H···O, π-π stacking) via Mercury or OLEX2 software .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies:

Q. How to design experiments for structure-activity relationship (SAR) studies of chromenone derivatives?

- Methodological Answer : A systematic SAR approach involves:

- Functional group substitution : Modify substituents at positions 4 (phenyl), 5 (propoxy), and 7 (methyl) to assess bioactivity changes.

- Computational docking : Use AutoDock 3.0 with Lamarckian genetic algorithm (LGA) to predict binding modes to target proteins (e.g., kinases) .

- Validation : Correlate docking scores (ΔG binding) with in vitro IC₅₀ values.

Table 2 : Example SAR Modifications

| Position | Modification | Biological Target Tested |

|---|---|---|

| 4 | Phenyl → Pyridyl | COX-2 inhibition |

| 5 | Propoxy → Methoxy | Anticancer (MCF-7 cells) |

Q. What are best practices for computational modeling of ligand-target interactions with this compound?

- Methodological Answer :

- Docking protocol :

Grid setup : Define binding site using co-crystallized ligands (PDB).

Search algorithm : Lamarckian GA with 100 runs to ensure conformational diversity .

- Validation : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of docked poses.

- Scoring : Compare empirical free energy scores (AutoDock) with MM/PBSA calculations for accuracy.

Handling Methodological Challenges

Q. How to analyze conflicting crystallographic data in chromenone derivatives?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., π-π distances) require:

- Re-refinement : Re-process raw diffraction data using updated SHELXL versions to correct occupancy errors .

- Comparative analysis : Overlay structures with similar derivatives (e.g., ) to identify steric or electronic influences.

Q. What strategies improve yield in multi-step syntheses of chromenone derivatives?

- Methodological Answer :

- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) after each step.

- Catalyst screening : Test Brønsted/Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for regioselective etherification ().

Data Contradiction Analysis

Q. How to address inconsistencies in computational vs. experimental binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.